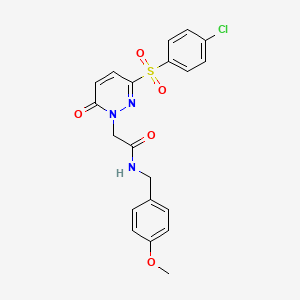
3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethyl-3-(thiophen-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to the compound involves various chemical moieties such as semicarbazide, thiosemicarbazide, thiadiazole, and triazole, among others. These compounds are confirmed through spectroscopic methods like IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry. For instance, compounds with antioxidant activity significantly higher than ascorbic acid and potent anticancer activity against cell lines such as human glioblastoma U-87 have been synthesized using related methodologies (Tumosienė et al., 2020).
Molecular Structure Analysis
Crystal structure studies, including Hirshfeld surface analysis, of compounds with a similar structural framework have elucidated their 3D network and molecular interactions. These analyses demonstrate the significance of hydrogen bonding and other intermolecular contacts in stabilizing the crystal structure (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various reagents to produce derivatives with enhanced biological activities. For example, alkylation reactions under specific conditions have led to compounds with promising antibacterial and antifungal properties (Zala, Dave, & Undavia, 2015).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are determined through experimental and theoretical methods, including X-ray crystallography and density functional theory (DFT) studies. These analyses are crucial for understanding the compound's behavior in biological systems (Düğdü et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and interactions with biological targets, are explored through synthetic pathways and bioactivity assays. The synthesis of derivatives with specific functional groups has shown significant activity against various cancer cell lines, demonstrating the potential of these compounds in therapeutic applications (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Mecanismo De Acción
Target of Action
The compound contains a thiophene and a 1,2,4-triazole moiety. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, 1,2,4-triazole derivatives have been found to display significant biological activities . .
Biochemical Pathways
Based on the biological activities of similar compounds, it could potentially affect pathways related to inflammation, cancer progression, microbial growth, hypertension, and atherosclerosis .
Result of Action
Without specific studies, it’s hard to determine the exact molecular and cellular effects of this compound. Based on the biological activities of similar compounds, it could potentially have anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)-3-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S2/c1-30-19-11-9-18(10-12-19)23-26-24(28-27-23)32-21(20-8-5-15-31-20)16-22(29)25-14-13-17-6-3-2-4-7-17/h2-12,15,21H,13-14,16H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEICLCHFBGMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCC3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)
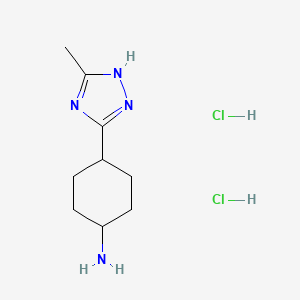

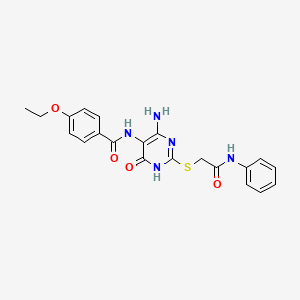
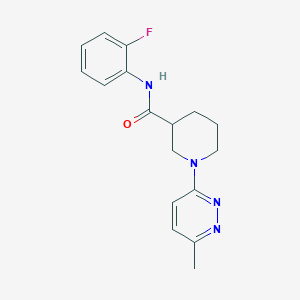
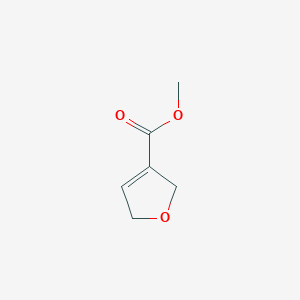
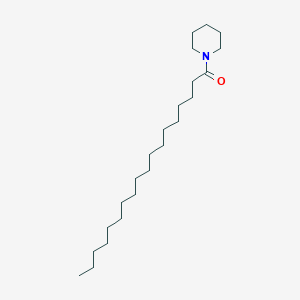
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)
![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)
![4-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2491627.png)
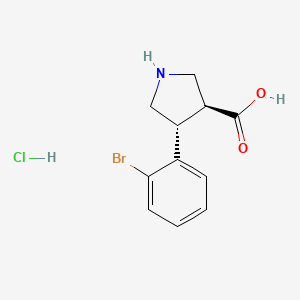
![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)
